![molecular formula C4H8O3 B158240 3-Hydroxybutyric acid CAS No. 300-85-6](/img/structure/B158240.png)
3-Hydroxybutyric acid
Overview
Description
3-Hydroxybutyric acid is a straight-chain 3-hydroxy monocarboxylic acid comprising a butyric acid core with a single hydroxy substituent in the 3- position . It is a ketone body whose levels are raised during ketosis and is used as an energy source by the brain during fasting in humans . It is also used to synthesize biodegradable plastics . It is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) and is a natural product found in Secale cereale, Drosophila melanogaster, and other organisms .
Synthesis Analysis
Poly (3-hydroxybutyrate) (PHB) synthesis was analyzed under microaerobic conditions in a recombinant Escherichia coli arcA mutant using glycerol as the main carbon source . In humans, D-β-hydroxybutyrate can be synthesized in the liver via the metabolism of fatty acids (e.g., butyrate), β-hydroxy β-methylbutyrate, and ketogenic amino acids through a series of reactions that metabolize these compounds into acetoacetate .
Molecular Structure Analysis
The molecular formula of 3-Hydroxybutyric acid is C4H8O3 . The IUPAC name is 3-hydroxybutanoic acid . The InChI is InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) . The InChIKey is WHBMMWSBFZVSSR-UHFFFAOYSA-N . The Canonical SMILES is CC(CC(=O)O)O .
Chemical Reactions Analysis
An enzymatic-HPLC method to analyze the serum concentration of D-3-hydroxybutyric acid was developed . A deproteinized sample of rat serum was treated with 3-hydroxybutyrate dehydrogenase in the presence of NAD, and was analyzed by reversed-phase HPLC to separate and quantify NADH formed by the enzyme reaction .
Physical And Chemical Properties Analysis
3-Hydroxybutyric acid is an anion of a hydroxy acid that is the conjugate base of the 3-hydroxybutyrate acid, obtained by deprotonation of the carboxyl group . This compound in its structure contains a butyric acid core with a single hydroxyl substituent in position 3 . 3-HB is a chiral molecule .
Scientific Research Applications
1. Energy Metabolism and Ketone Bodies
Scientific Field:
Biochemistry and Metabolism
Summary:
3-HB is a key ketone body that serves as an alternative energy source when blood glucose levels are insufficient. In animals, it is produced during fatty acid oxidation and can be utilized as an energy substrate. In humans, 3-HB contributes to maintaining energy balance during fasting or low-carbohydrate diets.
Methods and Experimental Procedures:
Results and Outcomes:
- 3-HB supplementation improves cognitive function and mitochondrial respiratory function in animal models .
- In humans, it has potential therapeutic effects, including anti-aging properties and metabolic health benefits .
2. Polyhydroxybutyrate (PHB) Synthesis
Scientific Field:
Biotechnology and Materials Science
Summary:
3-HB serves as a precursor for the synthesis of polyhydroxybutyrate (PHB), a biodegradable polymer. PHB has applications in medicine, agriculture, and the food industry as a substitute for plastics.
Methods and Experimental Procedures:
Results and Outcomes:
3. Neuroprotection and Brain Health
Scientific Field:
Neuroscience and Neurology
Summary:
3-HB has neuroprotective effects, especially in Alzheimer’s disease (AD) models. It enhances mitochondrial function and reduces Aβ peptide accumulation.
Methods and Experimental Procedures:
Results and Outcomes:
4. Antibiotic and Pharmaceutical Synthesis
Scientific Field:
Pharmaceutical Sciences
Summary:
3-HB serves as an intermediate in the synthesis of antibiotics, vitamins, and other pharmaceutical compounds.
Methods and Experimental Procedures:
Results and Outcomes:
6. Epigenetic Regulation and Gene Expression
Scientific Field:
Epigenetics and Molecular Biology
Summary:
3-HB acts as an epigenetic regulator, influencing gene expression through histone deacetylase inhibition.
Methods and Experimental Procedures:
Results and Outcomes:
Safety And Hazards
Future Directions
3-Hydroxybutyric acid has a remarkably widespread potential to retain and confine inflammation, lipolysis, atherosclerosis, angiogenesis, oxidative stress, and carcinogenesis, and perhaps contributing to the increased longevity associated with exercise and caloric restriction . It has a role in the treatment of other neurological diseases such as dementia . 3-OHB also acts to preserve muscle protein during systemic inflammation and is an important component of the metabolic defense against insulin-induced hypoglycemia . Most recently, a number of studies have reported that 3-OHB dramatically increases myocardial blood flow and cardiac output in control subjects and patients with heart failure .
properties
IUPAC Name |
3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMMWSBFZVSSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26063-00-3 | |
Record name | Poly(3-hydroxybutyrate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26063-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60859511 | |
Record name | 3-Hydroxybutyric acid | |
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Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Merck Index] Clear, colorless to light yellow viscous liquid; Hygroscopic; [Acros Organics MSDS] | |
Record name | beta-Hydroxybutyric acid | |
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Product Name |
3-Hydroxybutyric acid | |
CAS RN |
300-85-6, 26063-00-3, 625-71-8 | |
Record name | 3-Hydroxybutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Hydroxybutyric acid | |
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Record name | Poly-beta-hydroxybutyrate | |
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Record name | 3-hydroxybutyric acid | |
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Record name | Butanoic acid, 3-hydroxy- | |
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Record name | 3-Hydroxybutyric acid | |
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Record name | 3-hydroxybutyric acid | |
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Record name | (±)-3-hydroxybutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.917 | |
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Record name | 3-HYDROXYBUTYRIC ACID, (±)- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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